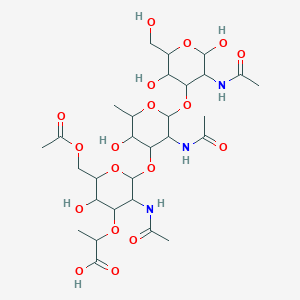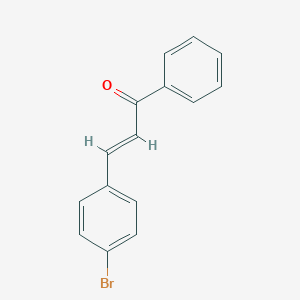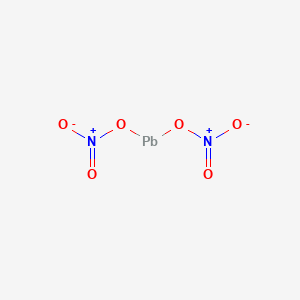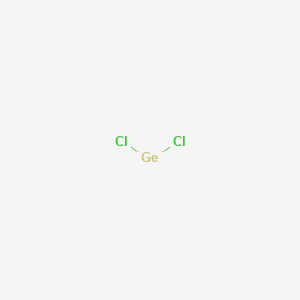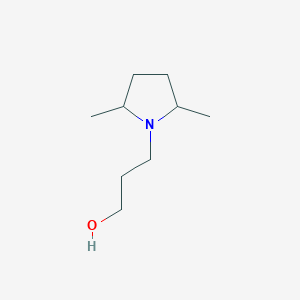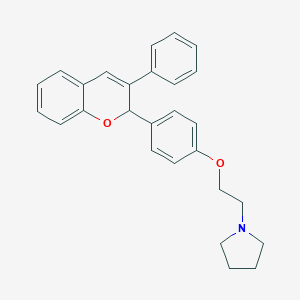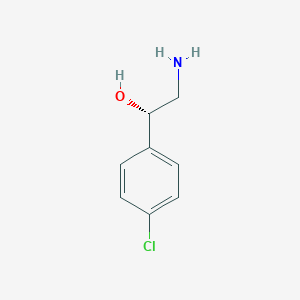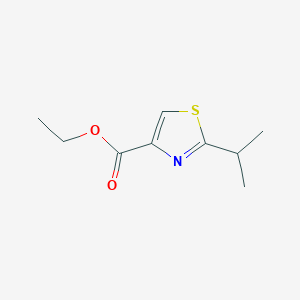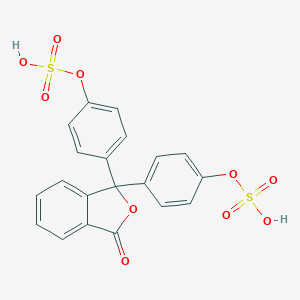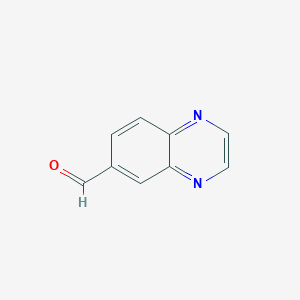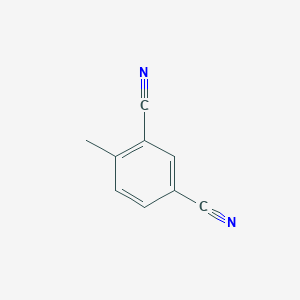
4-Methylisophthalonitrile
説明
4-Methylisophthalonitrile is a chemical compound with the molecular formula C9H6N2 . It is also known by other names such as 4-METHYL-ISOPHTHALONITRILE and 4-methylbenzene-1,3-dicarbonitrile . The compound has a molecular weight of 142.16 g/mol .
Molecular Structure Analysis
The InChI code for 4-Methylisophthalonitrile is1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 . This compound has a Canonical SMILES representation as CC1=C(C=C(C=C1)C#N)C#N . The compound has a topological polar surface area of 47.6 Ų . Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylisophthalonitrile are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states. These redox processes often pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
4-Methylisophthalonitrile is a solid at room temperature . It has a molecular weight of 142.16 g/mol . The compound has a topological polar surface area of 47.6 Ų . It has a complexity of 226 .科学的研究の応用
1. Photophysical and Photochemical Properties
4-Methylisophthalonitrile derivatives have been used in the synthesis of metal-free and metallophthalocyanines, which exhibit significant photophysical and photochemical properties. These compounds are characterized by their solubility in organic solvents and their potential in photodynamic therapy due to their photochemical and photophysical characteristics (Güngördü Solǧun, Yildiko, & Ağırtaş, 2022).
2. Antioxidant Properties
Phthalonitrile derivatives, including 4-Methylisophthalonitrile, have been found to have notable antioxidant properties. The synthesis of tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups has demonstrated high antioxidant activities, outperforming standard compounds like ascorbic acid and BHT (Aydin, Alici, Bilgiçli, Yarasir, & Arabaci, 2017).
3. Antimicrobial Activities
Studies have shown that metal-free and metallophthalocyanine derivatives of 4-Methylisophthalonitrile possess significant antimicrobial activities. These compounds have been synthesized and their minimum inhibitory concentration (MIC) evaluated, demonstrating promising biological activity (Hamdi, Medyouni, Bilel, Mansour, & Romerosa, 2017).
4. Catalytic Applications
Metallophthalocyanines derived from 4-Methylisophthalonitrile have been used as potent heterogeneous catalysts in the synthesis of various compounds. For example, cobalt (II)-phthalocyanine, derived from a 4-Methylisophthalonitrile derivative, has been found to be highly active in catalyzing certain chemical transformations, enhancing both yield and reaction time (Hamdi et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-methylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRDTCYJMRAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435220 | |
| Record name | 4-Methylisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisophthalonitrile | |
CAS RN |
1943-88-0 | |
| Record name | 4-Methylisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



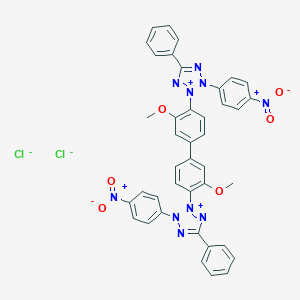

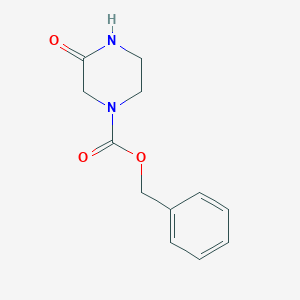
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
